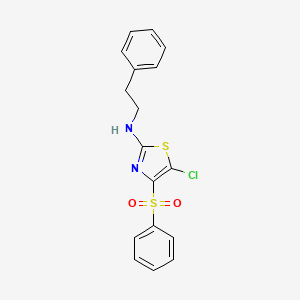

4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine

Description

The compound 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by:

- A benzenesulfonyl group at position 4 of the thiazole ring, imparting strong electron-withdrawing properties.

Thiazoles are privileged scaffolds in medicinal chemistry due to their stability, synthetic versatility, and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name |

4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S2/c18-15-16(24(21,22)14-9-5-2-6-10-14)20-17(23-15)19-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAOBOSOEHGNGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction. The benzenesulfonyl group can be introduced via sulfonylation reactions, while the phenylethylamine moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Substitution: The chlorine atom and other substituents on the thiazole ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

The compound 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article outlines its applications, supported by relevant data and case studies.

Structure

The compound features a thiazole ring, which is known for its biological activity. The presence of a benzenesulfonyl group and a chloro substituent enhances its pharmacological properties. The molecular formula is .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth effectively. A study demonstrated that thiazole compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, compounds in this category have been reported to inhibit tumor growth in various cancer models, including breast and lung cancers .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models of arthritis and other inflammatory diseases . This application could lead to the development of new therapeutic agents for chronic inflammatory conditions.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Cancer Cell Line Testing

In vitro assays using human cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was linked to the activation of caspase pathways, suggesting a potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Thiazole Core

Compound 1 : 4-(2,4-Dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS 1488779-30-1)

- Substituents :

- Position 4: 2,4-Dichlorophenyl (electron-withdrawing Cl groups).

- Position 2: 2-Phenylethylamine (same as the target compound).

- Comparison :

- The dichlorophenyl group lacks the sulfonyl moiety, reducing electron-withdrawing effects compared to benzenesulfonyl. This may decrease electrophilicity and alter binding interactions.

- Retaining the 2-phenylethylamine group suggests similar pharmacokinetic profiles but divergent bioactivity due to the dichlorophenyl substituent .

Compound 2 : 4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine (CAS 736169-75-8)

- Substituents :

- Position 4: Benzenesulfonyl (same as target).

- Position 2: Pyridin-3-ylmethyl (electron-deficient aromatic group).

- This substitution may enhance interactions with polar targets (e.g., kinases) .

Compound 3 : 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)

- Substituents :

- Position 5: 4-Chloro-2-fluorobenzyl (halogenated aromatic group).

- Position 2: Unsubstituted amine.

- Comparison :

Heterocyclic Core Modifications

Compound 4 : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

- Core : 1,3,4-Thiadiazole (additional nitrogen atom).

- Substituents :

- 4-Chlorobenzylidene (imine linkage) and 4-methylphenyl.

- Comparison: Thiadiazoles exhibit enhanced π-π stacking and hydrogen-bonding capabilities due to additional nitrogen atoms.

Physicochemical Properties

Biological Activity

4-(Benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and results from various studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with 5-chloro-1,3-thiazol-2-amine and 2-phenylethylamine under controlled conditions to ensure high yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, a related compound was tested against the NCI-60 cancer cell line panel, showing promising antiproliferative activity with GI50 values ranging from 2.02 to 7.82 μM across various cell lines .

Table 1: Anticancer Activity Overview

| Compound | Cell Line Tested | GI50 Value (μM) | Activity |

|---|---|---|---|

| 4a | CCRF-CEM (Leukemia) | 5.5 | Active |

| 4b | A498 (Renal Cancer) | 3.0 | Active |

| 4c | CNS Cancer | 3.24 | Highly Active |

| 4d | NCI/ADR-RES (Adriamycin-resistant) | >100 | Inactive |

The biological activity of thiazole derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Molecular docking studies suggest that these compounds may interact with DNA or inhibit key enzymes involved in cell cycle regulation . The binding affinities observed in studies indicate that structural modifications can enhance their efficacy against specific cancer types.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of thiazole derivatives, including our compound of interest. The results indicated that these compounds exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, demonstrating effective antibacterial properties .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 12 | Moderate |

| Escherichia coli | 8 | Strong |

| Pseudomonas aeruginosa | 16 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.